![molecular formula C13H9BrF2O B1522714 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene CAS No. 942143-10-4](/img/structure/B1522714.png)
2-(Benzyloxy)-1-bromo-3,5-difluorobenzene
Overview
Description
The compound “2-(Benzyloxy)-1-bromo-3,5-difluorobenzene” is likely an organic compound given its structure. It contains a benzene ring, which is a common structure in organic chemistry, with bromo, difluoro, and benzyloxy substituents. The benzyloxy group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The benzyloxy, bromo, and difluoro groups would be attached to the benzene ring at the 2, 1, and 3,5 positions respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature given its structure. As an organic compound, it’s probably insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis of Benzofurans
One significant application is in the synthesis of benzofurans, which are valuable heterocyclic compounds. A notable method involves the CuI-catalyzed domino process, converting 1-bromo-2-iodobenzenes and β-keto esters into 2,3-disubstituted benzofurans. This process demonstrates the utility of bromo-derivatives in facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to structurally diverse benzofurans by employing corresponding 1-bromo-2-iodobenzenes (Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007).
Carbolithiation of Benzyne
Another application is found in the three-component coupling of benzyne, achieved via a flow microreactor method. This innovative approach allows for the carbolithiation of benzyne with functionalized aryllithiums followed by reactions with electrophiles, showcasing the potential of bromo-derivatives in complex synthetic procedures (A. Nagaki, D. Ichinari, J. Yoshida, 2014).
Synthesis of Covalent Organic Frameworks
Furthermore, bromo-derivatives play a crucial role in the synthesis of covalent organic frameworks (COFs). The synthesis of COFs through reactions involving bromo-derivatives leads to materials with high crystallinity, excellent chemical and thermal stability, and permanent porosity. These materials are significant for various applications, including gas storage, separation, and catalysis (F. Uribe-Romo, C. Doonan, H. Furukawa, K. Oisaki, O. Yaghi, 2011).
Domino Annulation Approaches
Bromo-derivatives are also instrumental in domino annulation approaches for the synthesis of benzoxazoles, showcasing their versatility in forming benzoxazoles under both microwave-accelerated and conventional thermal conditions. These methodologies highlight the significance of 1,2-dihaloarenes, including bromo-derivatives, in the synthesis of heterocyclic compounds (R. Viirre, G. Evindar, R. Batey, 2008).
Mechanism of Action
Without more context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction. If it’s a drug or a biological compound, its mechanism of action would depend on its biological target .
Safety and Hazards
Future Directions
The future directions for this compound would depend on its applications. If it’s a synthetic intermediate, future work might involve optimizing its synthesis or finding new reactions it can participate in. If it’s a biological compound, future work might involve studying its biological activity or developing new drugs based on its structure .
properties
IUPAC Name |
1-bromo-3,5-difluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUCIQBUUEETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675006 | |
Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942143-10-4 | |
Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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